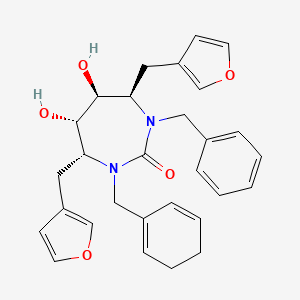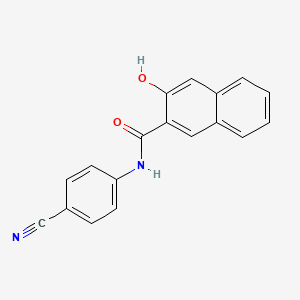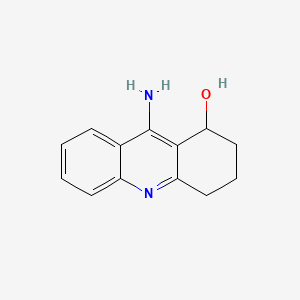
Velnacrine
Descripción general
Descripción
Velnacrine is an inhibitor of acetylcholinesterase . It was studied for the treatment of Alzheimer’s disease, but development was discontinued . There has been no research into the use of Velnacrine as a cognitive enhancer in the treatment of Alzheimer’s disease since 1994 .
Molecular Structure Analysis
Velnacrine has a molecular formula of C13H14N2O . Its average mass is 214.263 Da and its monoisotopic mass is 214.110611 Da .
Physical And Chemical Properties Analysis
Velnacrine has a molecular formula of C13H14N2O . Its molecular weight is 214.27 g/mol .
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
Velnacrine is a 1,2,3,4-tetrahydro-9-aminoacridine-1-ol maleate which acts biochemically as a potent cholinesterase inhibitor (ChEI). Due to its ability to enhance cholinergic functions, it has been developed as an Alzheimer’s disease (AD) agent .
Improvement of Learning and Memory Functions
Pharmacological studies in rodents demonstrated that Velnacrine can improve learning and memory functions and reverse learning deficits caused either by scopolamine or lesions of the nucleus basalis magnocellularis (NBM) .
Pharmacokinetic Studies
In pharmacokinetic studies in humans, plasma peak levels were reached within one hour after oral administration, and the drug was rapidly eliminated with a half-life of about two to three hours .
Food Interaction Study
Results from a food interaction study suggest that food may delay time to peak concentration and reduce Cmax, but not significantly alter the amount of absorbed substance .
Pharmacodynamic Trials
Pharmacodynamic trials with single doses of Velnacrine in both healthy, young subjects and patients with AD were able to demonstrate statistically significant effects, relative to placebo, on attentional, short-term memory, and recent memory functions .
Increase in Regional Cerebral Blood Flow
Single doses of 75 mg Velnacrine also significantly increased regional cerebral blood flow in the superior frontal and right parietal cortical areas in patients with AD .
Mecanismo De Acción
Target of Action
Velnacrine is a potent cholinesterase inhibitor . Its primary target is the enzyme acetylcholinesterase (AChE), which is found in various cellular types, including erythrocytes, platelets, leukocytes, and endothelial cells . AChE plays a crucial role in regulating the duration of acetylcholine-mediated neurotransmitter action on the postsynaptic receptors in cholinergic synapses .
Mode of Action
Velnacrine acts by reversibly binding with and inactivating cholinesterases . This inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, leading to an accumulation of acetylcholine at cholinergic synapses . The increased concentration of acetylcholine enhances cholinergic function .
Biochemical Pathways
The biochemical pathway primarily affected by Velnacrine is the cholinergic pathway. By inhibiting AChE, Velnacrine increases the concentration of acetylcholine, a key neurotransmitter in this pathway . This can improve learning and memory functions and reverse learning deficits caused either by scopolamine or lesions of the nucleus basalis magnocellularis (NBM) .
Pharmacokinetics
In pharmacokinetic studies in humans, plasma peak levels of Velnacrine were reached within one hour after oral administration . The drug was rapidly eliminated with a half-life of about two to three hours . Steady-state plasma levels were reached after approximately three days of repeated dose treatment . There were dose-related increases in peak plasma concentrations (Cmax), areas under the plasma concentration-time curves (AUC), and the amount of drug excreted in the urine .
Result of Action
Velnacrine’s action results in significant effects on attentional, short-term memory, and recent memory functions . It also significantly increases regional cerebral blood flow in the superior frontal and right parietal cortical areas in patients with Alzheimer’s disease . In the microcirculation level, Velnacrine increases the number of adherent leukocytes in post-capillary venules .
Action Environment
The action of Velnacrine can be influenced by environmental factors such as food intake . . This suggests that the timing of Velnacrine administration in relation to meals could potentially influence its efficacy and stability.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-amino-1,2,3,4-tetrahydroacridin-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVVITIHAZBPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046945 | |
| Record name | Velnacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Velnacrine | |
CAS RN |
124027-47-0, 121445-24-7, 121445-26-9 | |
| Record name | Velnacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124027-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Velnacrine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124027470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VELNACRINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQL6V4U301 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VELNACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P6NV151K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VELNACRINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFN3Z63E2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Velnacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of velnacrine?
A1: Velnacrine primarily acts as an acetylcholinesterase (AChE) inhibitor. [] This means it prevents the breakdown of acetylcholine (ACh), a neurotransmitter crucial for learning and memory, leading to increased ACh levels in the synaptic cleft. [, , ]
Q2: How does AChE inhibition relate to potential therapeutic benefits in Alzheimer's disease?
A2: Alzheimer's disease is characterized by a decline in cholinergic function, including reduced ACh levels. [, , ] By inhibiting AChE, velnacrine was hypothesized to increase ACh levels, potentially ameliorating cognitive symptoms. [, , ]
Q3: Does velnacrine interact with other targets besides AChE?
A3: Research suggests that velnacrine might have additional effects beyond AChE inhibition. For instance, it has been shown to modulate erythrocyte nitric oxide bioavailability, potentially impacting microcirculation. [] Further studies have investigated its potential interactions with potassium channels at motor nerve terminals. []
Q4: What is the molecular formula and weight of velnacrine?
A4: Velnacrine has a molecular formula of C13H14N2O • C4H4O4, reflecting its structure as a maleate salt. Its molecular weight is 330.3 g/mol. [, ]
Q5: Are there any spectroscopic data available for velnacrine?
A5: Yes, spectroscopic techniques like proton NMR and GC/MS have been employed to characterize velnacrine and its metabolites. [, ] Powder X-ray diffraction data has also been used to analyze its crystal structure. []
Q6: How does the structure of velnacrine relate to its activity as an AChE inhibitor?
A6: Velnacrine belongs to the aminoacridine family, which are known AChE inhibitors. [, ] Structural modifications, such as those explored with suronacrine (HP128), can significantly alter its pharmacological profile, affecting both its AChE inhibitory activity and potential for cholinoceptor blockade. [, ]
Q7: What is known about the absorption and metabolism of velnacrine?
A7: Studies indicate that velnacrine is well absorbed after oral administration. [] It undergoes extensive metabolism, primarily via hydroxylation of the tetrahydroaminoacridine ring, with several hydroxylated metabolites identified. [] Food intake appears to delay but not significantly affect the extent of absorption. []
Q8: How does the pharmacokinetic profile of velnacrine compare to other AChE inhibitors?
A8: Velnacrine exhibits a longer elimination half-life (1.6–6 hours) than physostigmine (20–30 minutes). This difference is mainly attributed to a larger volume of distribution. [] Notably, the concentration of velnacrine in the cerebrospinal fluid (CSF) is lower than its average plasma concentration, suggesting limited penetration of the blood-brain barrier. []
Q9: How do factors like age and disease state influence the pharmacokinetics and pharmacodynamics of velnacrine?
A9: Research suggests that patients with Alzheimer's disease may exhibit altered tolerance to velnacrine compared to healthy elderly individuals. [, , ] This difference highlights the importance of considering disease-specific factors in drug development and emphasizes the need for clinical trials in the target population.
Q10: What in vitro models were used to study the effects of velnacrine?
A10: Researchers utilized various in vitro models to investigate velnacrine's effects, including isolated nerve-muscle preparations from chick and mouse, [] human erythrocyte suspensions, [, , ] and cultured hepatocytes from different species to assess cytotoxicity. []
Q11: What are the primary safety concerns associated with velnacrine?
A12: The most significant concern with velnacrine was its potential for hepatotoxicity, which was observed in a dose-dependent manner, particularly in patients with Alzheimer's disease. [, , , , ] This led to the development of statistical models like the Physician Reference Of Predicted Probabilities (PROPP) to assess the risk of hepatotoxicity in individuals considered for treatment. []
Q12: Were there any other significant side effects observed with velnacrine?
A13: Aside from hepatotoxicity, other common side effects included gastrointestinal disturbances like diarrhea, dizziness, nausea, and headaches. [, , ] These side effects, coupled with the risk of liver toxicity, contributed to the discontinuation of velnacrine's development as a therapeutic agent.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




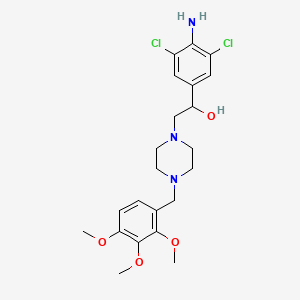

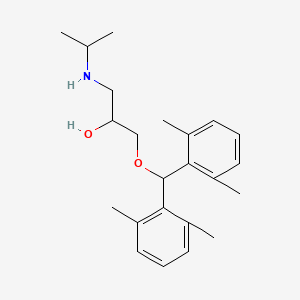

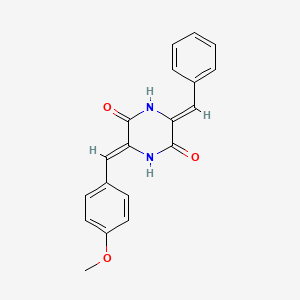
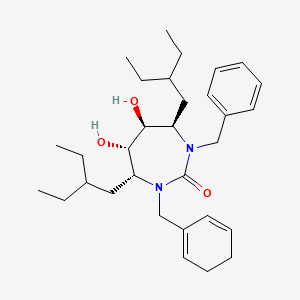
![3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide](/img/structure/B1683413.png)
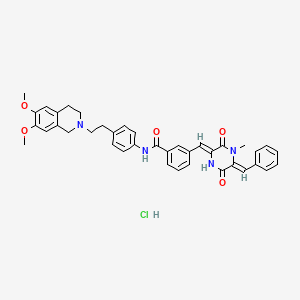
![N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B1683415.png)

